molecular formula C10H16IN3O B14188069 Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide CAS No. 835903-71-4

Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide

Cat. No.: B14188069
CAS No.: 835903-71-4
M. Wt: 321.16 g/mol
InChI Key: AWNNZJKMJWGDHV-UHFFFAOYSA-N
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Description

Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide: is a pyrimidinium salt with a complex structure Pyrimidinium salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide typically involves the reaction of a pyrimidine derivative with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the presence of a base like potassium carbonate to facilitate the reaction. The iodide ion is introduced through the use of an iodinating agent, such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium chloride, sodium bromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new pyrimidinium salts with different halide ions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrimidinium salts are studied for their potential as antimicrobial and anticancer agents. The specific substituents on this compound may enhance its biological activity, making it a subject of interest for drug development.

Medicine

In medicine, derivatives of pyrimidinium salts are explored for their therapeutic potential. This compound, with its specific structure, may exhibit properties that are beneficial in treating certain diseases, such as cancer or bacterial infections.

Industry

In the industrial sector, pyrimidinium salts are used in the production of materials with specific properties. This compound may be utilized in the development of new materials with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide involves its interaction with molecular targets such as enzymes or receptors. The specific substituents on the pyrimidine ring may allow it to bind to these targets with high affinity, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium salts: These compounds have a similar structure but with a pyridine ring instead of a pyrimidine ring.

    Quaternary ammonium salts: These compounds also contain a positively charged nitrogen atom but differ in their overall structure and substituents.

Uniqueness

Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

835903-71-4

Molecular Formula

C10H16IN3O

Molecular Weight

321.16 g/mol

IUPAC Name

N-methyl-2-(1,4,6-trimethylpyrimidin-1-ium-2-yl)acetamide;iodide

InChI

InChI=1S/C10H15N3O.HI/c1-7-5-8(2)13(4)9(12-7)6-10(14)11-3;/h5H,6H2,1-4H3;1H

InChI Key

AWNNZJKMJWGDHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C(=N1)CC(=O)NC)C)C.[I-]

Origin of Product

United States

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